Cas no 181365-26-4 ({1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid)
![{1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid structure](https://ja.kuujia.com/scimg/cas/181365-26-4x500.png)
{1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid 化学的及び物理的性質
名前と識別子
-
- (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
- 1 week
- 1-(TERT-BUTOXYCARBONYL)INDOLE-3-BORONIC ACID
- 1-BOC-INDOLE-3-BORONIC ACID
- 1H-Indole-1-carboxylic acid, 3-borono-, 1-(1,1-dimethylethyl) ester
- INDOLE-1-CARBOXYLIC ACID T-BUTYL ESTER-3-BORONIC ACID
- AKOS BRN-0395
- (1-tert-Butoxycarbonylindol-3-yl)boronic acid
- 1H-Indole-1-carboxylicacid, 3-borono-, 1-(1,1-diMethylethyl) ester
- 1-(TERT-BUTOXYCARBONYL)-1H-INDOL-3-YLBORONIC ACID
- [1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic Acid
- [1-(tert-butoxycarbonyl)-1H-indol-3-yl]boronic acid
- 1-Boc-indole-3-boronicAcid
- {1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid
- 1-BOC-
- 181365-26-4
- 1-(TERT-BUTOXYCARBONYL)INDOL-3-YLBORONIC ACID
- (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronicacid
- A880996
- EN300-87108
- SY007059
- UAGJZZDMFOTJRN-UHFFFAOYSA-N
- MFCD06656257
- CS-W003297
- AS-17936
- 1-(t-butyloxycarbonyl)-3-indoleboronic acid
- 1-BOC-indole-3-yl-boronic acid
- AM80910
- SCHEMBL966206
- 1-(TERT-BUTOXYCARBONYL)INDOLE-3-BORONICACID
- AKOS004116600
- C13H16BNO4
- AB25475
- STL556533
- BBL102727
-
- MDL: MFCD06656257
- インチ: 1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-10(14(17)18)9-6-4-5-7-11(9)15/h4-8,17-18H,1-3H3
- InChIKey: UAGJZZDMFOTJRN-UHFFFAOYSA-N
- ほほえんだ: O(C(N1C([H])=C(B(O[H])O[H])C2=C([H])C([H])=C([H])C([H])=C12)=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 261.11700
- どういたいしつりょう: 261.1172382 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 261.08
- トポロジー分子極性表面積: 71.7
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 443.5±55.0 °C at 760 mmHg
- フラッシュポイント: 222.0±31.5 °C
- ようかいど: ほとんど溶けない(0.042 g/l)(25ºC)、
- PSA: 71.69000
- LogP: 1.10430
- じょうきあつ: 0.0±1.1 mmHg at 25°C
{1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H315 (100%) H319 (100%) H335 (100%)
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C(BD51870)
{1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845631-250mg |
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid |
181365-26-4 | 98% | 250mg |
¥81.90 | 2022-09-29 | |
ChemScence | CS-W003297-25g |
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid |
181365-26-4 | 99.79% | 25g |
$480.0 | 2022-04-27 | |
Apollo Scientific | OR350387-10g |
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid |
181365-26-4 | 10g |
£362.00 | 2023-09-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90849-1G |
{1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid |
181365-26-4 | 97% | 1g |
¥ 138.00 | 2023-04-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD51870-250mg |
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid |
181365-26-4 | 97% | 250mg |
¥145.0 | 2022-03-01 | |
TRC | B943783-100mg |
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid |
181365-26-4 | 100mg |
$ 70.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EL845-250mg |
{1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid |
181365-26-4 | 97% | 250mg |
283CNY | 2021-05-08 | |
Ambeed | A165202-250mg |
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid |
181365-26-4 | 97% | 250mg |
$11.0 | 2024-07-28 | |
eNovation Chemicals LLC | D297526-25g |
1-(tert-butoxycarbonyl)-1H-indol-3-yl-3-boronic acid |
181365-26-4 | 95% | 25g |
$2000 | 2024-05-24 | |
eNovation Chemicals LLC | D297526-50g |
1-(tert-butoxycarbonyl)-1H-indol-3-yl-3-boronic acid |
181365-26-4 | 95% | 50g |
$3000 | 2024-05-24 |
{1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
{1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acidに関する追加情報
{1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid: A Comprehensive Overview
The compound {1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid, identified by the CAS number 181365-26-4, is a significant molecule in the field of organic synthesis and medicinal chemistry. This compound has garnered attention due to its unique structural properties and its potential applications in drug discovery and materials science. In this article, we will delve into its chemical structure, synthesis methods, applications, and recent advancements in its utilization.
Chemical Structure and Properties
{1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid consists of an indole ring system substituted with a tert-butoxycarbonyl (Boc) group at the 3-position and a boronic acid moiety at the 1-position. The indole ring is a bicyclic structure composed of a benzene ring fused with a pyrrole ring, which contributes to its aromaticity and reactivity. The Boc group is a common protecting group in organic synthesis, often used to protect amino groups during reactions. The boronic acid functionality is particularly valuable due to its ability to undergo Suzuki-Miyaura coupling reactions, a cornerstone in cross-coupling chemistry.
Synthesis and Characterization
The synthesis of {1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid typically involves multi-step processes that include the formation of the indole core, followed by functionalization with the Boc group and the introduction of the boronic acid moiety. Recent studies have focused on optimizing these steps to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
Applications in Organic Synthesis
One of the most notable applications of {1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid is in Suzuki-Miyaura coupling reactions. These reactions enable the formation of carbon-carbon bonds between boronic acids and aryl halides or other electrophiles, making them invaluable in constructing complex molecular architectures. The compound's indole core is particularly useful in heterocyclic synthesis, where it serves as a versatile building block for creating bioactive molecules.
Role in Medicinal Chemistry
In medicinal chemistry, {1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid has been employed as an intermediate in the synthesis of various bioactive compounds. Its indole moiety is known for its ability to interact with biological targets such as kinases and G-protein coupled receptors (GPCRs). Recent research has highlighted its potential in developing inhibitors for protein kinases implicated in cancer progression.
Environmental and Toxicological Considerations
As with any chemical compound, understanding the environmental impact and toxicological profile of {1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid is crucial. Studies have shown that the compound exhibits low acute toxicity; however, long-term effects on aquatic ecosystems require further investigation. Researchers are exploring green chemistry approaches to minimize waste and improve sustainability during its synthesis.
Future Directions
The future of {1-[(tert-butoxy)carbonyl]-1H-indol-3-yl}boronic acid lies in expanding its applications across diverse fields such as materials science, agrochemistry, and biotechnology. Ongoing research aims to harness its unique properties for developing advanced materials with tailored functionalities. Additionally, advancements in computational chemistry are expected to provide deeper insights into its reactivity and selectivity in various reaction conditions.
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